molecular formula C27H30N2O6 B241311 1-(4-Hydroxy-3-methoxyphenyl)-6,7-dimethyl-2-[3-(4-morpholinyl)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

1-(4-Hydroxy-3-methoxyphenyl)-6,7-dimethyl-2-[3-(4-morpholinyl)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No. B241311
M. Wt: 478.5 g/mol
InChI Key: PYGLCZBRZIGIOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Hydroxy-3-methoxyphenyl)-6,7-dimethyl-2-[3-(4-morpholinyl)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione, also known as HPPD, is a compound that has gained significant attention in the scientific research community due to its potential applications in various fields. HPPD is a synthetic compound that has been synthesized by several methods, and its mechanism of action and physiological effects have been studied extensively.

Mechanism of Action

The mechanism of action of 1-(4-Hydroxy-3-methoxyphenyl)-6,7-dimethyl-2-[3-(4-morpholinyl)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is not fully understood, but it is believed to involve the inhibition of the enzyme 4-hydroxyphenylpyruvate dioxygenase (1-(4-Hydroxy-3-methoxyphenyl)-6,7-dimethyl-2-[3-(4-morpholinyl)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione). 1-(4-Hydroxy-3-methoxyphenyl)-6,7-dimethyl-2-[3-(4-morpholinyl)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is involved in the biosynthesis of tocopherols and plastoquinones, which are essential components of photosynthesis in plants. Inhibition of 1-(4-Hydroxy-3-methoxyphenyl)-6,7-dimethyl-2-[3-(4-morpholinyl)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione leads to the accumulation of toxic intermediates, which ultimately leads to cell death.
Biochemical and Physiological Effects:
1-(4-Hydroxy-3-methoxyphenyl)-6,7-dimethyl-2-[3-(4-morpholinyl)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has been shown to have several biochemical and physiological effects, including the inhibition of tumor growth, the suppression of inflammation, and the reduction of oxidative stress. 1-(4-Hydroxy-3-methoxyphenyl)-6,7-dimethyl-2-[3-(4-morpholinyl)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(4-Hydroxy-3-methoxyphenyl)-6,7-dimethyl-2-[3-(4-morpholinyl)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione in lab experiments is its relatively simple synthesis method, which allows for easy access to the compound. 1-(4-Hydroxy-3-methoxyphenyl)-6,7-dimethyl-2-[3-(4-morpholinyl)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione also has a well-defined mechanism of action, which makes it a useful tool for studying the inhibition of 1-(4-Hydroxy-3-methoxyphenyl)-6,7-dimethyl-2-[3-(4-morpholinyl)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione. However, one limitation of using 1-(4-Hydroxy-3-methoxyphenyl)-6,7-dimethyl-2-[3-(4-morpholinyl)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione in lab experiments is its potential toxicity, which must be carefully monitored to ensure the safety of researchers.

Future Directions

There are several future directions for the research of 1-(4-Hydroxy-3-methoxyphenyl)-6,7-dimethyl-2-[3-(4-morpholinyl)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione, including the development of new drugs based on its antitumor, anti-inflammatory, and antioxidant properties. 1-(4-Hydroxy-3-methoxyphenyl)-6,7-dimethyl-2-[3-(4-morpholinyl)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione also has potential applications in the field of materials science, particularly in the synthesis of novel polymeric materials and metal-organic frameworks. Further research is needed to fully understand the mechanism of action of 1-(4-Hydroxy-3-methoxyphenyl)-6,7-dimethyl-2-[3-(4-morpholinyl)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione and its potential applications in various fields.

Synthesis Methods

1-(4-Hydroxy-3-methoxyphenyl)-6,7-dimethyl-2-[3-(4-morpholinyl)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can be synthesized by several methods, including the Pictet-Spengler reaction and the Mannich reaction. The Pictet-Spengler reaction involves the condensation of an aldehyde or ketone with an amine to form an imine intermediate, which then undergoes cyclization to form the final product. The Mannich reaction involves the condensation of an aldehyde or ketone with a primary amine and a secondary amine to form an imine intermediate, which then undergoes cyclization to form the final product.

Scientific Research Applications

1-(4-Hydroxy-3-methoxyphenyl)-6,7-dimethyl-2-[3-(4-morpholinyl)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has potential applications in various fields, including medicinal chemistry, drug discovery, and materials science. 1-(4-Hydroxy-3-methoxyphenyl)-6,7-dimethyl-2-[3-(4-morpholinyl)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has been shown to have antitumor, anti-inflammatory, and antioxidant properties, making it a promising candidate for the development of new drugs. 1-(4-Hydroxy-3-methoxyphenyl)-6,7-dimethyl-2-[3-(4-morpholinyl)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has also been used in the synthesis of novel materials, such as polymeric materials and metal-organic frameworks.

properties

Molecular Formula

C27H30N2O6

Molecular Weight

478.5 g/mol

IUPAC Name

1-(4-hydroxy-3-methoxyphenyl)-6,7-dimethyl-2-(3-morpholin-4-ylpropyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C27H30N2O6/c1-16-13-19-21(14-17(16)2)35-26-23(25(19)31)24(18-5-6-20(30)22(15-18)33-3)29(27(26)32)8-4-7-28-9-11-34-12-10-28/h5-6,13-15,24,30H,4,7-12H2,1-3H3

InChI Key

PYGLCZBRZIGIOX-UHFFFAOYSA-N

SMILES

CC1=C(C=C2C(=C1)C(=O)C3=C(O2)C(=O)N(C3C4=CC(=C(C=C4)O)OC)CCCN5CCOCC5)C

Canonical SMILES

CC1=CC2=C(C=C1C)OC3=C(C2=O)C(N(C3=O)CCCN4CCOCC4)C5=CC(=C(C=C5)O)OC

Origin of Product

United States

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